molecular formula C24H25ClN2O4 B2982070 1-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 953016-44-9

1-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2982070
CAS No.: 953016-44-9
M. Wt: 440.92
InChI Key: BQYYMYAQTRFDRQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C24H25ClN2O4 and its molecular weight is 440.92. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4/c1-29-20-10-5-16(13-22(20)30-2)21-14-19(27-31-21)15-26-23(28)24(11-3-4-12-24)17-6-8-18(25)9-7-17/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYYMYAQTRFDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and pharmacological implications.

Chemical Structure and Synthesis

The compound is characterized by a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and an isoxazole moiety. The synthesis typically involves multi-step reactions, including the formation of the isoxazole ring and subsequent coupling reactions to introduce the chlorophenyl and cyclopentanecarboxamide groups.

Table 1: Structural Features

FeatureDescription
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈ClN₃O₃
Molecular Weight357.81 g/mol
Key Functional GroupsChlorobenzene, isoxazole, amide

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this one exhibit significant antimicrobial activity. For instance, studies have shown that related isoxazole compounds possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve enzyme inhibition, which disrupts bacterial metabolism.

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on key enzymes involved in various biological pathways. Docking studies have indicated that it may interact with human prostaglandin reductase (PTGR2), potentially leading to anti-inflammatory effects . Furthermore, compounds with similar structures have been shown to inhibit urease and acetylcholinesterase, which are critical in treating conditions like peptic ulcers and Alzheimer's disease respectively .

Anticancer Activity

Emerging studies suggest that compounds featuring the isoxazole moiety may exhibit anticancer properties. The biological activity could be attributed to their ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways .

Case Studies

  • Antibacterial Screening : A study evaluated several derivatives for antibacterial properties, revealing that certain modifications enhanced activity against gram-positive and gram-negative bacteria .
  • Enzyme Inhibition Assays : Compounds similar to the target molecule were tested for their inhibitory effects on acetylcholinesterase and urease, showing promising results with IC50 values significantly lower than standard inhibitors .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong against S. typhi and B. subtilis
Enzyme InhibitionStrong inhibition of urease; moderate AChE inhibition
AnticancerInduction of apoptosis in cancer cells

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